2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)pyridine
Description
2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure that combines a triazolo-pyridazine moiety with a pyrrolidine and pyridine ring, making it a versatile scaffold for drug development.
Properties
IUPAC Name |
6-(3-pyridin-2-ylpyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6/c1-2-7-15-12(3-1)11-6-8-19(9-11)14-5-4-13-17-16-10-20(13)18-14/h1-5,7,10-11H,6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQZEYFRMJDGFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=N2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the triazolo-pyridazine core through cyclization reactions involving hydrazine derivatives and appropriate pyridine carboxylic acids . The pyrrolidine ring is then introduced via nucleophilic substitution reactions . Reaction conditions often involve the use of solvents like ethanol and catalysts such as potassium hydroxide under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The process may also involve purification steps such as recrystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products Formed
The major products formed from these reactions include various substituted derivatives that can be further explored for their biological activities .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds containing the triazolo-pyridazine moiety exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of triazolo-pyridazine effectively inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Neuroprotective Effects
The neuroprotective potential of 2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)pyridine has been explored in models of neurodegenerative diseases. It shows promise in reducing oxidative stress and inflammation in neuronal cells, suggesting potential therapeutic applications for conditions like Alzheimer's disease.
Pharmacological Insights
Targeting Enzymatic Pathways
This compound has been identified as an inhibitor of specific enzymes involved in cancer metabolism. For example:
- Enzyme Inhibition : Studies have shown that it can inhibit the activity of certain kinases involved in cell proliferation.
Antimicrobial Properties
Preliminary studies suggest that derivatives of this compound possess antimicrobial activity against various pathogens. This could lead to the development of new antibiotics in response to rising antibiotic resistance.
Materials Science Applications
Polymer Chemistry
The unique structure of This compound allows it to act as a building block for advanced polymer materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cell lines |
| Neuroprotection | Alzheimer's Disease Models | Reduces oxidative stress |
| Enzyme Inhibition | Cancer Metabolism | Inhibits specific kinases |
| Antimicrobial | Pathogen Resistance | Effective against selected bacterial strains |
| Polymer Chemistry | Advanced Material Development | Enhances thermal stability |
Case Study 1: Anticancer Efficacy
A recent study published in a peer-reviewed journal evaluated the anticancer effects of various triazolo-pyridazine derivatives. The results indicated that compounds similar to This compound exhibited IC50 values lower than 10 µM against breast cancer cells.
Case Study 2: Neuroprotective Mechanisms
In vitro experiments demonstrated that this compound could significantly reduce levels of reactive oxygen species (ROS) in neuronal cultures exposed to amyloid-beta peptides. This suggests a potential mechanism for its neuroprotective effects.
Mechanism of Action
The mechanism of action of 2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as c-Met and Pim-1 kinases, which are involved in cancer cell proliferation . The compound binds to the ATP-binding site of these enzymes, thereby blocking their activity and leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Triazolo[4,3-a]pyrazine derivatives: Known for their antibacterial activity.
Triazolo[4,3-b]pyridazine derivatives: Studied for their anticancer properties.
Pyridazin-3(2H)-ones: Versatile pharmacophores with various medicinal applications.
Uniqueness
2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)pyridine stands out due to its dual inhibitory activity against c-Met and Pim-1 kinases, making it a promising candidate for anticancer therapy . Its unique structure also allows for modifications that can enhance its biological activity and selectivity .
Biological Activity
The compound 2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)pyridine belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C13H14N6
- Molecular Weight: 258.30 g/mol
Research indicates that compounds containing the triazolo and pyridazine moieties exhibit various biological activities, including:
- Anticancer Activity: Compounds with similar structures have been shown to inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer progression and immune evasion. The inhibition of IDO1 can enhance the immune response against tumors .
- Antimicrobial Properties: Some derivatives of triazolo-pyridazine compounds demonstrate significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or interference with nucleic acid synthesis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| IDO1 Inhibition | Enhanced immune response | |
| Anticancer Activity | Cytotoxic effects on cancer cells | |
| Antimicrobial | Inhibition of bacterial growth |
Case Studies
-
Inhibition of IDO1:
A study focused on triazolo derivatives showed that certain modifications to the triazolo scaffold significantly increased potency against IDO1. The structure-based design led to compounds with IC50 values in the sub-micromolar range, indicating strong inhibitory effects . -
Antimicrobial Efficacy:
Another research highlighted the antimicrobial properties of triazolo-pyridazine derivatives. The study reported that specific compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents . -
Cytotoxicity in Cancer Cell Lines:
A detailed investigation into the cytotoxic effects of related compounds revealed that they induced apoptosis in various cancer cell lines. The mechanism involved mitochondrial dysfunction and activation of caspase pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
